3,5-Dichlorobenzoic acid
Overview
Description
3,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring. This compound is widely used in various chemical and industrial applications due to its unique properties and reactivity.
Mechanism of Action
Target of Action
3,5-Dichlorobenzoic acid primarily targets arylamine compounds . Arylamines are versatile organic chemical materials, whose derivatives exhibit wide applications in the fields of medicines, industry, and biology .
Mode of Action
The compound interacts with its targets through a series of reactions. The key substrate, this compound, is prepared by the hydrolysis of 3,5-dichlorobenzonitrile in sodium hydroxide aqueous solution . This substrate is then treated with excess thionyl chloride to afford the intermediate 3,5-dichlorobenzoyl chloride . This intermediate may directly react with arylamines in DMF at 60 °C to give the target benzamide derivatives .
Biochemical Pathways
The compound is known to be involved in the synthesis of various benzamide derivatives . These derivatives have a wide range of physical, chemical, and biological properties .
Pharmacokinetics
The compound is known to be soluble in many organic solvents, such as alcohol, ether, and chlorinated hydrocarbons , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Some analogous derivatives of chlorobenzene, which this compound is a part of, have shown biological activity, such as antitumoral and anticonvulsive activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is known to be stable under normal temperatures and pressures . It should be kept in a dry, cool, and well-ventilated place to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
3,5-Dichlorobenzoic acid is known to interact with various enzymes, proteins, and other biomolecules. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby impeding their catalytic activity
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins. It can also have effects on its localization or accumulation within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichlorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of benzonitrile to produce 3,5-dichlorobenzonitrile, followed by hydrolysis and acidification to yield this compound . Another method involves the diazotization of 3,5-dichloroanthranilic acid, followed by elimination of nitrogen in the presence of ethanol at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is often produced by chlorinating benzonitrile using sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid. This method avoids the use of chlorine gas, making the process safer and more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as amines, to form dichlorobenzamide derivatives.
Hydrolysis: The compound can be hydrolyzed to form corresponding salts and acids.
Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reactions with arylamines in the presence of dimethylformamide at 60°C.
Hydrolysis: Acidic or basic conditions to convert nitriles to acids.
Major Products
Dichlorobenzamide Derivatives: Formed from reactions with arylamines.
Salts and Acids: Resulting from hydrolysis reactions.
Scientific Research Applications
3,5-Dichlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: Studied for its role as a metabolite and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzoic acid
- 2,5-Dichlorobenzoic acid
- 3,4-Dichlorobenzoic acid
- 3,5-Dibromobenzoic acid
Uniqueness
3,5-Dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized compounds and in applications where specific reactivity is required .
Properties
IUPAC Name |
3,5-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKCZFDUOYMOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024981 | |
Record name | 3,5-Dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-36-5 | |
Record name | 3,5-Dichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DICHLOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BAA7R70GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3,5-Dichlorobenzoic acid has the molecular formula C7H4Cl2O2 and a molecular weight of 191.01 g/mol.
A: Yes, several papers discuss infrared (IR) spectra for this compound and its derivatives. [, , ] For instance, one study provides IR spectra for a series of polychloro-compounds, including this compound. []
A: Research indicates that the position of substituents on the benzene ring significantly influences the phytotoxic activity of this compound derivatives. [, ] For example, the N,N-di,sec-butylamide of 2-amino-3,5-dichlorobenzoic acid displays selective phytotoxicity, while other derivatives, like the 3-amino-2,5-dichlorobenzoic acid, show more generic phytotoxic activity. [] Similarly, the methyl ester of 3-acetylamino-2,5-dichlorobenzoic acid exhibits selective phytotoxic activity. []
A: Studies using the 5-hydroxytryptamine antagonist MDL 72,222, which contains a this compound moiety, reveal N-oxidation, N-demethylation, ester hydrolysis, and amino acid conjugation as the main metabolic pathways in dogs and monkeys. [, ] Notably, the major metabolite in monkeys is the glycine conjugate of this compound. [, ]
A: Research shows that this compound can be a significant degradation product of diclofenac in constructed wetlands. [] The study observed this compound alongside m-dichlorobenzene as primary degradation products of diclofenac. []
A: UHPLC-MS/MS offers a highly sensitive and efficient approach for detecting this compound and related herbicides and their transformation products in groundwater. [] This method allows for the detection of these compounds at concentrations below the permissible limits set by European Union drinking water regulations. []
A: Studies highlight the presence of this compound as a degradation product of herbicides like dicamba in the environment, particularly in groundwater. [] This finding raises concerns about the potential persistence and impact of these compounds on water resources. []
A: Research explores the use of this compound as a ligand in the synthesis of rare-earth metal-organic frameworks. [, , ] These materials show promise in various applications, including luminescence and magnetism. [, , ] For instance, one study demonstrated the synthesis and structural characterization of a series of rare-earth this compound-terpyridine materials, investigating their luminescence properties and magnetic behavior. []
A: this compound serves as a key starting material for the synthesis of various organic compounds. [, ] One study details an efficient synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic acid, a crucial intermediate for preparing quinolone-3-carboxylic acids, starting from this compound. [] Another study describes the synthesis of L-651582, an antiproliferative agent, using this compound as the starting material. []
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